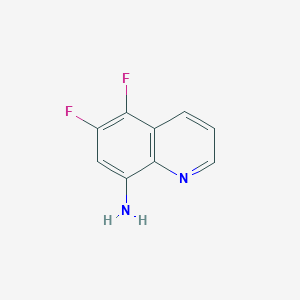
5,6-Difluoro-8-quinolinamine
Cat. No. B1403354
Key on ui cas rn:
1242094-79-6
M. Wt: 180.15 g/mol
InChI Key: GZAZWWUSIDUIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09102688B2
Procedure details


In a similar fashion using route 1 general procedure 4,5,6-difluoro-8-nitroquinoline (Intermediate 37) (200 mg, 0.95 mmol), tin (II) chloride (540 mg, 2.85 mmol) and 6N HCl (2 drops) gave the title compound (120 mg, 72%) which was used in the next step without purification. The structure was confirmed by 1H NMR.
[Compound]
Name
4,5,6-difluoro-8-nitroquinoline
Quantity
200 mg
Type
reactant
Reaction Step One

Name
Intermediate 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([F:12])=[CH:10][C:9]([N+:13]([O-])=O)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[Sn](Cl)Cl>Cl>[F:1][C:2]1[C:11]([F:12])=[CH:10][C:9]([NH2:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2
|
Inputs


Step One
[Compound]
|
Name
|
4,5,6-difluoro-8-nitroquinoline
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
Intermediate 37
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C2C=CC=NC2=C(C=C1F)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
540 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C2C=CC=NC2=C(C=C1F)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 mg | |
| YIELD: PERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

